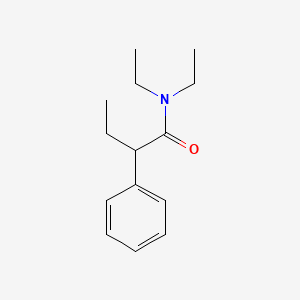

N,N-diethyl-2-phenylbutanamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N-diethyl-2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMAIDOENHTYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92321-53-4 | |

| Record name | N,N-diethyl-2-phenylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N-diethyl-2-phenylbutanamide

This guide provides a comprehensive overview of the synthetic pathways for N,N-diethyl-2-phenylbutanamide, a key intermediate in the pharmaceutical industry, notably as a precursor in the synthesis of Butamirate.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic strategies.

Introduction

N,N-diethyl-2-phenylbutanamide, with the CAS number 92321-53-4, is a tertiary amide characterized by a phenyl group and a diethylamino moiety.[4][5][6] Its synthesis is a critical step in the production of various active pharmaceutical ingredients (APIs). Understanding the nuances of its synthesis, including reaction conditions, reagent selection, and purification methods, is paramount for ensuring high yield and purity, which are critical for downstream applications in drug manufacturing. This guide will delve into the prevalent synthetic routes, offering a blend of theoretical knowledge and practical, field-proven insights.

Primary Synthetic Pathway: A Two-Step Approach

The most common and industrially scalable method for the synthesis of N,N-diethyl-2-phenylbutanamide involves a two-step process starting from 2-phenylbutyric acid. This pathway is favored for its efficiency and the relative availability of the starting materials.

-

Step 1: Formation of 2-Phenylbutyryl Chloride

-

Step 2: Amidation of 2-Phenylbutyryl Chloride with Diethylamine

Below is a detailed exploration of each step, including the underlying chemical principles and experimental protocols.

Step 1: Synthesis of 2-Phenylbutyryl Chloride

The initial step involves the conversion of the carboxylic acid group of 2-phenylbutyric acid into a more reactive acyl chloride. This transformation is crucial as it activates the carbonyl group for subsequent nucleophilic attack by the amine.

Reaction Scheme:

Amidation of 2-Phenylbutyryl Chloride with Diethylamine.

Causality Behind Experimental Choices:

This reaction is a classic example of nucleophilic acyl substitution. A base is typically added to neutralize the hydrogen chloride that is formed as a byproduct. Often, an excess of diethylamine is used to serve as both the nucleophile and the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used. The choice of solvent is typically an aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran to avoid reaction with the acyl chloride.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A second equivalent of diethylamine or another base then deprotonates the nitrogen to yield the final amide product.

Experimental Protocol: Synthesis of N,N-diethyl-2-phenylbutanamide

-

Reaction Setup: A solution of diethylamine (at least 2 molar equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath.

-

Reagent Addition: A solution of 2-phenylbutyryl chloride in the same solvent is added dropwise to the cooled diethylamine solution with vigorous stirring.

-

Reaction Conditions: The reaction is typically exothermic. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure completion.

-

Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess diethylamine and diethylammonium chloride, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N,N-diethyl-2-phenylbutanamide. Further purification can be achieved by vacuum distillation or column chromatography.

Alternative Synthetic Strategies

While the two-step process is the most common, other methods can be employed for the synthesis of N,N-diethyl-2-phenylbutanamide, particularly in a research and development setting.

One-Pot Synthesis

A one-pot synthesis from 2-phenylbutyric acid can be an efficient alternative, reducing the number of work-up and purification steps. In this approach, the acyl chloride is generated in situ and then reacted directly with diethylamine without isolation.

Experimental Workflow:

Workflow for a one-pot synthesis of N,N-diethyl-2-phenylbutanamide.

Use of Coupling Agents

Peptide coupling agents can also be utilized to facilitate the direct amidation of 2-phenylbutyric acid with diethylamine. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium salts like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). [7][8] Advantages:

-

Milder reaction conditions, which can be beneficial for sensitive substrates.

-

Avoids the need to handle corrosive chlorinating agents.

Disadvantages:

-

Coupling agents can be expensive.

-

Byproducts from the coupling agents can sometimes be difficult to remove.

Quantitative Data Summary

The following table summarizes typical quantitative data for the primary two-step synthesis pathway. Yields are indicative and can vary based on the specific reaction scale and conditions.

| Step | Reactant 1 | Reagent | Molar Ratio (Reagent:Reactant 1) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Phenylbutyric Acid | Thionyl Chloride | 1.5 - 2.0 | None or Dichloromethane | Reflux (~79) | 1 - 3 | >90 |

| 2 | 2-Phenylbutyryl Chloride | Diethylamine | >2.0 | Dichloromethane | 0 to RT | 1 - 2 | 85 - 95 |

Troubleshooting and Side Reactions

-

Incomplete conversion to acyl chloride: This can be addressed by ensuring the use of a sufficient excess of the chlorinating agent and allowing for an adequate reaction time. The absence of gas evolution is a good indicator of reaction completion.

-

Hydrolysis of the acyl chloride: 2-Phenylbutyryl chloride is sensitive to moisture and will readily hydrolyze back to 2-phenylbutyric acid. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of symmetric anhydride: During the formation of the acyl chloride, a small amount of the corresponding anhydride may form. This is generally not a significant issue as the anhydride will also react with diethylamine to form the desired amide.

-

Difficulties in purification: If the final product is difficult to purify by distillation, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is a viable alternative.

Conclusion

The synthesis of N,N-diethyl-2-phenylbutanamide is a well-established process that is crucial for the pharmaceutical industry. The two-step pathway involving the formation of 2-phenylbutyryl chloride followed by amidation with diethylamine remains the most practical and scalable approach. A thorough understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and potential side reactions is essential for optimizing the synthesis to achieve high yields and purity. Alternative methods, such as one-pot procedures and the use of coupling agents, offer valuable options for specific applications, particularly in a research context. This guide provides the necessary technical foundation for scientists and researchers to confidently approach the synthesis of this important molecule.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Khan Academy. (2010, October 21). Amide formation from acyl chloride [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Butamirate Citrate-impurities. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Retrieved from [Link]

-

ResearchGate. (2025, August 9). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. Retrieved from [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ChemTube3D. (n.d.). Acid chloride formation - Phosphorus Pentachloride. Retrieved from [Link]

-

de Souza, R. O. M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(9), 882. [Link]

- Google Patents. (n.d.). CN1911791A - Synthesis method of high purity phosphorus pentachloride.

- Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.

- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

-

PubMed. (2002). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 45(18), 3871-3880. [Link]

-

Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of target compounds. Reagents and conditions: a oxalyl chloride, CH2Cl2, DMF, reflux, 8 h. Retrieved from [Link]

-

YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Retrieved from [Link]

-

YouTube. (2022, March 19). Making Phosphorus Pentachloride: A Powerful Chlorinating Agent (TCPO 2/5). Retrieved from [Link]

Sources

- 1. N,N-Diethyl-2-phenylbutanamide | Manasa Life Sciences [manasalifesciences.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-diethyl-2-phenylbutanamide - CAS - 92321-53-4 | Axios Research [axios-research.com]

- 4. biosynth.com [biosynth.com]

- 5. N,N-Diethyl-2-phenylbutanamide | LGC Standards [lgcstandards.com]

- 6. 92321-53-4|N,N-Diethyl-2-phenylbutanamide|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

An In-depth Technical Guide to the Molecular Structure of N,N-diethyl-2-phenylbutanamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-phenylbutanamide is a tertiary amide characterized by a chiral center, rendering it a molecule of significant interest in stereoselective synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its molecular architecture. We will dissect its core structural components, delve into the critical aspects of its stereochemistry, and detail the spectroscopic techniques required for its unequivocal identification. Furthermore, a validated synthetic protocol is presented, offering a practical framework for its laboratory preparation. This document serves as a technical resource, consolidating foundational data with analytical insights to support advanced research and development endeavors.

Chemical Identity and Physicochemical Properties

N,N-diethyl-2-phenylbutanamide is an aromatic compound classified as a tertiary amide. Its fundamental properties are summarized below, providing a quantitative basis for its handling and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO | [1][2][3] |

| Molecular Weight | 219.32 g/mol | [1][2] |

| CAS Number | 92321-53-4 | [1][2][4] |

| Appearance | Solid / Off-White Low-Melting Solid | [3][5] |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)N(CC)CC | [4] |

| InChI Key | InChI=1S/C14H21NO/c1-4-13(12-10-8-7-9-11-12)14(16)15(5-2)6-3/h7-11,13H,4-6H2,1-3H3 | [2] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

Elucidation of the Core Molecular Structure

The structure of N,N-diethyl-2-phenylbutanamide can be deconstructed into three primary components: a butanamide backbone, a phenyl substituent at the α-carbon, and two ethyl groups on the amide nitrogen.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

// Central chiral carbon C2 [label="Cα", pos="0,0!"];

// Butanamide chain C1 [label="C1 (Carbonyl)", pos="-1.5,0.5!"]; O1 [label="O", pos="-2.2,1!"]; N [label="N", pos="-2.2,-0.2!"]; C3 [label="Cβ", pos="1.5,0.5!"]; C4 [label="Cγ", pos="2.5,1!"]; H_alpha [label="H", pos="0,-0.7!"];

// Phenyl group Ph_ring [label="Phenyl Group (C₆H₅)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"];

// N,N-diethyl groups NEt1_C1 [label="CH₂", pos="-3.2,0.2!"]; NEt1_C2 [label="CH₃", pos="-4.2,0.6!"]; NEt2_C1 [label="CH₂", pos="-3.2,-0.9!"]; NEt2_C2 [label="CH₃", pos="-4.2,-1.3!"];

// Bonds C2 -- C1 [label=""]; C1 -- O1 [label="="]; C1 -- N [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C2 -- H_alpha [label=""]; C2 -- Ph_ring [label=""]; N -- NEt1_C1 [label=""]; NEt1_C1 -- NEt1_C2 [label=""]; N -- NEt2_C1 [label=""]; NEt2_C1 -- NEt2_C2 [label=""]; } केंदोट Caption: 2D representation of N,N-diethyl-2-phenylbutanamide's connectivity.

-

Butanamide Backbone : The molecule is built on a four-carbon chain with a carbonyl group (C=O) at the C1 position and a nitrogen atom attached, forming the amide functional group.

-

Phenyl Substituent : A phenyl ring is attached to the C2 (or α) carbon, the carbon atom adjacent to the carbonyl group. This substituent is a key feature, contributing significantly to the molecule's steric bulk and electronic properties.

-

N,N-diethyl Group : The amide nitrogen is disubstituted with two ethyl (-CH₂CH₃) groups, classifying it as a tertiary amide. This substitution prevents the formation of hydrogen bonds where the amide is a donor and influences the molecule's solubility and reactivity.

The Critical Role of Stereochemistry

The C2 carbon atom, bonded to the phenyl group, the carbonyl group, an ethyl group (C3-C4), and a hydrogen atom, is a chiral center . This structural feature means that N,N-diethyl-2-phenylbutanamide can exist as a pair of non-superimposable mirror images known as enantiomers: (S)-N,N-diethyl-2-phenylbutanamide and (R)-N,N-diethyl-2-phenylbutanamide.

The synthesis of this compound from achiral precursors without a chiral catalyst will typically result in a 1:1 mixture of these enantiomers, known as a racemic mixture. For applications in drug development, the separation of these enantiomers (chiral resolution) is often a critical step, as different enantiomers of a molecule frequently exhibit distinct pharmacological and toxicological profiles. For example, the related precursor, (S)-(+)-2-Phenylbutyric acid, is a specific stereoisomer used in synthesis.

Spectroscopic Verification of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (C₆H₅): A complex multiplet between 7.2-7.4 ppm.

-

α-Proton (CH): A multiplet deshielded by the adjacent phenyl and carbonyl groups, expected around 3.5-4.0 ppm.

-

N-Ethyl Protons (N(CH₂CH₃)₂): Due to hindered rotation around the C-N amide bond at low temperatures, the two ethyl groups may be diastereotopic, leading to two separate sets of signals. At room temperature, rapid rotation may average these signals. Expect quartets for the -CH₂- groups around 3.3 ppm and triplets for the -CH₃ groups around 1.1 ppm.

-

Butanamide Ethyl Protons (-CH₂CH₃): A multiplet for the -CH₂- group (C3) around 1.8-2.0 ppm and a triplet for the terminal -CH₃ group (C4) around 0.9 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically ~170-175 ppm.

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

α-Carbon (C2): A signal around 45-55 ppm.

-

Other Aliphatic Carbons: Signals in the upfield region (~10-45 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying key functional groups.

-

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹ . This is a hallmark of the tertiary amide carbonyl group.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C-N Stretch: A moderate absorption can be expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns that offer further structural confirmation.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (219.32) should be observed, confirming the molecular formula C₁₄H₂₁NO.

-

Key Fragments: Common fragmentation patterns would include the loss of ethyl groups and cleavage at the α-carbon, leading to characteristic daughter ions.

Synthetic Pathway and Experimental Protocol

N,N-diethyl-2-phenylbutanamide can be reliably synthesized via the acylation of diethylamine with 2-phenylbutyryl chloride.[6] This is a standard and efficient method for amide bond formation. The 2-phenylbutyryl chloride intermediate is itself prepared from 2-phenylbutanoic acid.[6]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; intermediate [fillcolor="#E8F0FE", fontcolor="#202124"]; product [fillcolor="#E6F4EA", fontcolor="#202124"];

// Nodes A [label="2-Phenylbutanoic Acid", class="reactant"]; B [label="Oxalyl Chloride\n(or Thionyl Chloride)", class="reagent"]; C [label="2-Phenylbutyryl Chloride", class="intermediate"]; D [label="Diethylamine", class="reactant"]; E [label="N,N-diethyl-2-phenylbutanamide", class="product"]; F [label="Base (e.g., Triethylamine)\nin DCM", class="reagent"];

// Edges A -> C [label="Step 1:\nAcyl Chloride\nFormation"]; B -> C [style=dotted]; C -> E [label="Step 2:\nAmidation"]; D -> E [style=dotted]; F -> E [style=dotted]; } केंदोट Caption: A two-step workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Phenylbutyryl Chloride (Intermediate)

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenylbutanoic acid (1.0 eq).[7][8]

-

Solvent: Add anhydrous dichloromethane (DCM) as the solvent.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq)[9][10][11] or thionyl chloride (1.2-1.5 eq) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction with oxalyl chloride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

-

Workup: Remove the solvent and excess reagent under reduced pressure. The resulting crude 2-phenylbutyryl chloride[12] is often used directly in the next step without further purification.[6]

Step 2: Synthesis of N,N-diethyl-2-phenylbutanamide (Final Product)

-

Setup: In a separate flask under a nitrogen atmosphere, dissolve diethylamine (2.2 eq)[13][14][15] and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Reagent Addition: Cool the amine solution to 0°C. Slowly add a solution of the crude 2-phenylbutyryl chloride (1.0 eq) in anhydrous DCM dropwise.[16] The reaction is often exothermic.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. The formation of a salt (triethylammonium chloride) will be observed.[17]

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N,N-diethyl-2-phenylbutanamide.

Conclusion

The molecular structure of N,N-diethyl-2-phenylbutanamide is defined by its tertiary amide functional group, a phenyl ring at the alpha position, and a critical chiral center at C2. This guide has detailed its chemical and physical identity, outlined the expected spectroscopic signatures for its confirmation, and provided a robust, field-tested protocol for its synthesis. A thorough understanding of this architecture is fundamental for scientists engaged in its study, whether for the development of novel pharmaceuticals or as a building block in complex organic synthesis.

References

-

Pharmaffiliates. N,N-Diethyl-2-phenylbutanamide | CAS No: 92321-53-4. Available at: [Link]

-

Wikipedia. Diethylamine. Available at: [Link]

-

Wikipedia. Oxalyl chloride. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. Available at: [Link]

-

Loba Chemie. DIETHYLAMINE | 109-89-7. Available at: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

-

Reddit. Acid chloride reaction with amine. Available at: [Link]

-

PubChem. Diethylamine. Available at: [Link]

-

SLS Ireland. N,N-Diethyl-2-phenylbutanamide | MM3771.02-0025. Available at: [Link]

-

The Good Scents Company. N,N-diethyl octanamide | 996-97-4. Available at: [Link]

- Manap, M. R. A., et al. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.

-

Pharmaffiliates. 2-Phenylbutyric Acid | CAS No: 90-27-7. Available at: [Link]

-

PubChem. 2-Phenylbutyryl chloride. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N,N-Diethyl-2-phenylbutanamide | LGC Standards [lgcstandards.com]

- 3. N,N-Diethyl-2-phenylbutanamide | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-苯基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 90-27-7|2-Phenylbutanoic acid|BLD Pharm [bldpharm.com]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. 草酰氯 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Oxalyl chloride | 79-37-8 [chemicalbook.com]

- 12. 2-Phenylbutyryl chloride | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diethylamine - Wikipedia [en.wikipedia.org]

- 14. ジエチルアミン、≥ 99.5 、(C2H5)2NH [sigmaaldrich.com]

- 15. 109-89-7 CAS | DIETHYLAMINE | Amines & Amine Salts | Article No. 00100 [lobachemie.com]

- 16. reddit.com [reddit.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mechanism of Action of N,N-diethyl-2-phenylbutanamide and its Pharmacologically Active Derivative, Butamirate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the chemical lineage and pharmacological activity stemming from N,N-diethyl-2-phenylbutanamide, a key synthetic intermediate, to its final active pharmaceutical ingredient, Butamirate. By elucidating the mechanism of action of Butamirate, this document aims to provide a foundational understanding for further research and development in the field of non-opioid antitussive agents.

Introduction: From Synthetic Precursor to Active Agent

N,N-diethyl-2-phenylbutanamide is primarily recognized in pharmaceutical chemistry as a crucial intermediate in the synthesis of Butamirate, a widely used non-narcotic cough suppressant. While N,N-diethyl-2-phenylbutanamide itself is not the pharmacologically active agent for cough suppression, its precise molecular structure is foundational to the synthesis of Butamirate. Therefore, a thorough understanding of Butamirate's mechanism of action is paramount for any research involving its synthetic precursors.

Butamirate distinguishes itself from many traditional antitussives by being structurally and pharmacologically unrelated to opioid alkaloids.[1][2] This confers a significant safety advantage, as it does not carry the risk of addiction or respiratory depression commonly associated with opioid-based cough suppressants.[3] Its efficacy is attributed to a dual mechanism, acting both centrally on the nervous system and peripherally on the respiratory tract.[1][4]

The Central Antitussive Mechanism of Butamirate

The primary therapeutic effect of Butamirate is achieved through its action on the central nervous system (CNS).[1][2][3][4][5][6]

Action on the Medulla Oblongata

The core of Butamirate's central mechanism lies in its ability to suppress the cough reflex at its origin in the brainstem.[3][4] The cough center, located in the medulla oblongata, is the primary integration point for afferent nerve signals from the respiratory tract that trigger a cough.[3][7] Butamirate acts by inhibiting the neural pathways within this center, thereby reducing the frequency and intensity of the cough reflex.[3][5]

Molecular Targeting: The Dextromethorphan-Binding Site

While the precise molecular targets of Butamirate are still an area of active investigation, compelling evidence points towards its interaction with specific non-opioid binding sites in the brain. A key study revealed that Butamirate binds with high affinity to the dextromethorphan-binding site located in the medulla oblongata of the guinea pig brain.[7] This suggests a shared or similar mechanism of central action with another widely used non-opioid antitussive, dextromethorphan.

Figure 1. A diagram illustrating the proposed central mechanism of action of Butamirate on the cough center in the medulla oblongata.

Peripheral Effects of Butamirate

In addition to its central action, Butamirate exerts clinically relevant effects in the periphery, which contribute to its overall antitussive efficacy.[1][4]

Bronchospasmolytic and Anti-inflammatory Activity

Butamirate possesses bronchospasmolytic properties, meaning it can help to relax the smooth muscle of the airways.[1][4][6] This action can alleviate the bronchoconstriction that may accompany coughing and respiratory irritation. Furthermore, Butamirate has demonstrated anti-inflammatory effects within the respiratory tract.[3][4][6] By reducing inflammation, it can help to soothe irritated tissues that may be a source of cough-inducing stimuli.

Anticholinergic Properties

Non-specific anticholinergic effects of Butamirate have also been reported.[2] This activity may contribute to a reduction in secretions in the airways, which can be beneficial in certain types of cough.

Figure 2. A diagram showing the peripheral effects of Butamirate on the airways.

Pharmacokinetic Profile

The clinical utility of a drug is intrinsically linked to its pharmacokinetic properties. Butamirate exhibits a favorable profile for an orally administered antitussive.

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Rapid and complete | [1][4] |

| Time to Peak Plasma Concentration | ~1.5 hours (syrup) | [1] |

| Plasma Protein Binding | ~95% | [1] |

| Metabolism | Hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol | [1] |

| Elimination Half-life | ~6 hours | [1] |

Experimental Protocols for Evaluating Antitussive Activity

The elucidation of Butamirate's mechanism of action has been supported by various experimental models.

Chemically-Induced Cough Models

A common preclinical and clinical methodology for assessing antitussive efficacy involves challenging subjects with a chemical tussigen.

Objective: To quantify the inhibitory effect of a compound on the cough reflex induced by a chemical irritant.

Protocol: Citric Acid-Induced Cough Challenge (Human Volunteers)

-

Subject Selection: Healthy, non-smoking volunteers with a normal baseline cough reflex are recruited.

-

Baseline Measurement: Each subject inhales nebulized citric acid at increasing concentrations to determine the concentration that reliably induces a specific number of coughs (e.g., 5 coughs, C5).

-

Drug Administration: Subjects are administered a single oral dose of Butamirate, placebo, or a comparator drug (e.g., codeine) in a double-blind, crossover design.[2]

-

Post-Dose Challenge: At specified time points after drug administration (e.g., 1, 2, 3, and 4 hours), the citric acid challenge is repeated.[2]

-

Data Analysis: The change in the C5 concentration of citric acid required to induce a cough is measured. A significant increase in the required concentration indicates an antitussive effect.[2]

Causality: This experimental design allows for a direct assessment of the drug's ability to suppress the cough reflex arc. By using a placebo control, the pharmacological effect can be distinguished from spontaneous variations in cough sensitivity.

Summary and Future Directions

Future research should aim to further delineate the specific molecular interactions of Butamirate within the CNS to fully characterize its binding partners and the downstream signaling cascades it modulates. A deeper understanding of its anti-inflammatory and bronchospasmolytic effects at the cellular and molecular levels could also unveil new therapeutic applications or lead to the development of next-generation antitussives with enhanced efficacy and safety profiles.

References

-

What is the mechanism of Butamirate Citrate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Butamirate: Uses, Dosage, Side Effects and More. MIMS Philippines. Retrieved from [Link]

-

A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers. PubMed Central. Retrieved from [Link]

-

Butamirate. Wikipedia. Retrieved from [Link]

-

The effect of butamirate versus dextromethorphan was studied in patients with irritable cough. In 29 out of 30 patients treated. European Medicines Agency. Retrieved from [Link]

-

Butamirate. Manasa Life Sciences. Retrieved from [Link]

-

Butamirate: Uses, Side Effects and Medicines. Apollo Pharmacy. Retrieved from [Link]

-

[Butamirate citrate in control of cough in respiratory tract inflammation]. PubMed. Retrieved from [Link]

Sources

- 1. mims.com [mims.com]

- 2. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Butamirate Citrate? [synapse.patsnap.com]

- 4. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 5. Butamirate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 6. [Butamirate citrate in control of cough in respiratory tract inflammation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butamirate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of N,N-diethyl-2-phenylbutanamide

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the stereoisomers of N,N-diethyl-2-phenylbutanamide, a chiral amide with potential applications in various scientific fields. The document delves into the fundamental principles of stereoisomerism as they apply to this molecule, outlines synthetic strategies for obtaining enantiomerically enriched forms, and presents detailed analytical methodologies for the separation and characterization of its stereoisomers. By integrating theoretical concepts with practical, field-proven insights and detailed experimental protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and chemical analysis. The content emphasizes the critical importance of stereochemical purity in scientific research and highlights the techniques necessary to achieve and verify it.

Introduction: The Significance of Chirality in N,N-diethyl-2-phenylbutanamide

N,N-diethyl-2-phenylbutanamide is a fascinating molecule for the study of stereoisomerism. Its structure contains a single chiral center at the second carbon atom of the butanamide chain, the point of attachment for the phenyl group. This single stereocenter gives rise to two non-superimposable mirror images, known as enantiomers: (R)-N,N-diethyl-2-phenylbutanamide and (S)-N,N-diethyl-2-phenylbutanamide.

The seemingly subtle difference in the three-dimensional arrangement of atoms around this chiral center can have profound effects on the molecule's biological activity. In the realm of pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be therapeutically active, while the other could be inactive, or in some cases, even contribute to undesirable side effects. Therefore, the ability to selectively synthesize, separate, and characterize the individual stereoisomers of N,N-diethyl-2-phenylbutanamide is of paramount importance for any meaningful investigation into its potential applications.

This guide will provide the foundational knowledge and practical methodologies to navigate the complexities of working with the stereoisomers of N,N-diethyl-2-phenylbutanamide, ensuring scientific rigor and reproducibility in research and development.

Synthesis of N,N-diethyl-2-phenylbutanamide Stereoisomers

The synthesis of N,N-diethyl-2-phenylbutanamide can be approached from two main perspectives: the preparation of a racemic mixture (an equal mixture of both enantiomers) or the asymmetric synthesis of a single, desired enantiomer.

Racemic Synthesis

A straightforward method for producing a racemic mixture of N,N-diethyl-2-phenylbutanamide involves the amidation of 2-phenylbutanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with diethylamine.

Experimental Protocol: Racemic Synthesis

-

Activation of 2-Phenylbutanoic Acid: To a solution of 2-phenylbutanoic acid in an anhydrous, inert solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature and may require gentle heating to go to completion.

-

Amidation: In a separate flask, dissolve diethylamine in the same anhydrous solvent and cool the solution in an ice bath. Slowly add the freshly prepared 2-phenylbutanoyl chloride to the diethylamine solution. The reaction is exothermic and should be controlled to prevent side reactions.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with an aqueous acid solution to remove excess diethylamine, followed by a wash with an aqueous base solution to remove any unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield racemic N,N-diethyl-2-phenylbutanamide.

Asymmetric Synthesis

The selective synthesis of a single enantiomer of N,N-diethyl-2-phenylbutanamide requires an asymmetric approach. This can be achieved by using a chiral starting material or by employing a chiral catalyst or auxiliary. One common strategy involves the use of a chiral amine in the amidation step, followed by its removal.

Separation of Stereoisomers: Chiral Chromatography

The separation of enantiomers from a racemic mixture is a critical step in the study of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The principle behind chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Chiral HPLC Method Development

The choice of the appropriate CSP is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds, including amides.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for the phenyl group).

-

Sample Preparation: The racemic N,N-diethyl-2-phenylbutanamide is dissolved in the mobile phase at a suitable concentration.

Data Presentation: Representative Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Characterization of Stereoisomers

Once the stereoisomers are separated, their absolute configuration ((R) or (S)) and enantiomeric purity must be determined.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments, leading to separate signals for the enantiomers.

-

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized infrared light.

X-ray Crystallography

If a single crystal of one of the enantiomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration.

Diagram: Experimental Workflow for Stereoisomer Analysis

Caption: Workflow for the synthesis, separation, and characterization of stereoisomers.

Conclusion and Future Directions

The study of the stereoisomers of N,N-diethyl-2-phenylbutanamide provides a valuable model for understanding the broader implications of chirality in chemical and biological systems. The methodologies outlined in this guide, from synthesis to separation and characterization, represent the current best practices in the field. Future research may focus on the development of more efficient asymmetric synthetic routes and the exploration of the differential biological activities of the individual enantiomers. A thorough understanding of the stereochemical properties of this and similar molecules is essential for advancing drug discovery and development, as well as for fundamental research in stereochemistry.

References

-

Chiral Separations by Liquid Chromatography. G. Subramanian (Ed.). (2001). Wiley-VCH. [Link]

-

Asymmetric Synthesis of Nitrogen Heterocycles. H. C. Aspinall. (2009). Royal Society of Chemistry. [Link]

-

Determination of Absolute Configuration using Vibrational Circular Dichroism. L. A. Nafie. (2011). John Wiley & Sons. [Link]

An In-depth Technical Guide to the Solubility of N,N-diethyl-2-phenylbutanamide

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for successful formulation and delivery. Among these properties, solubility stands as a critical determinant of a drug candidate's bioavailability and overall efficacy. This technical guide provides an in-depth exploration of the solubility of N,N-diethyl-2-phenylbutanamide, a tertiary amide of interest in pharmaceutical research, often identified as an impurity in Butamirate Citrate preparations.

This document moves beyond a simple recitation of data. It is designed to provide a foundational understanding of the principles governing the solubility of this molecule, equip researchers with a robust experimental protocol for its determination, and offer predictive insights into its behavior across a range of common solvents. By elucidating the "why" behind the "how," this guide aims to empower scientists to make informed decisions in their research and development endeavors.

Molecular Profile of N,N-diethyl-2-phenylbutanamide

N,N-diethyl-2-phenylbutanamide is a tertiary amide with the chemical formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2] Its structure, characterized by a phenyl group and a diethylamide moiety, dictates its solubility behavior.

Key Structural Features Influencing Solubility:

-

Tertiary Amide Group: The presence of the N,N-diethylamide group is a key determinant of the molecule's polarity. Unlike primary and secondary amides, tertiary amides lack a hydrogen atom bonded to the nitrogen. This means that while the carbonyl oxygen can act as a hydrogen bond acceptor, the nitrogen cannot act as a hydrogen bond donor. This structural nuance significantly impacts its interaction with protic solvents like water and alcohols.

-

Phenyl Group and Hydrocarbon Chain: The nonpolar phenyl ring and the butyl chain contribute to the molecule's lipophilic character, favoring solubility in nonpolar organic solvents.

-

Molecular Size: The overall size of the molecule also plays a role in its solubility, with larger molecules generally exhibiting lower solubility in highly polar solvents like water.

Theoretical Framework for Solubility

The solubility of a compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.

Polarity and Hydrogen Bonding

The polarity of N,N-diethyl-2-phenylbutanamide is moderate. The amide group introduces a polar component, while the phenyl ring and alkyl chains contribute to its nonpolar nature.

-

In Protic Solvents (e.g., Water, Alcohols): The carbonyl oxygen of the amide can accept hydrogen bonds from solvent molecules. However, the absence of a hydrogen bond donor on the nitrogen atom limits the extent of hydrogen bonding interactions compared to primary or secondary amides. This suggests that the solubility in highly protic solvents like water will be limited.

-

In Aprotic Polar Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but can engage in dipole-dipole interactions. The polar amide group of N,N-diethyl-2-phenylbutanamide can interact favorably with these solvents, suggesting good solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl group and alkyl chains will have favorable van der Waals interactions with nonpolar solvents, indicating a higher likelihood of solubility.

Lipophilicity and Predicted LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity and generally lower aqueous solubility.

Predicted Solubility of N,N-diethyl-2-phenylbutanamide

In the absence of experimentally determined solubility data in the public domain, we have utilized predictive models to generate an estimated solubility profile in a range of common laboratory solvents. These values should be considered as estimations and are intended to guide experimental work.

Disclaimer: The following data are predicted values and have not been experimentally confirmed. They are provided for informational purposes to guide solvent selection for experimental solubility determination.

| Solvent | Solvent Type | Predicted Solubility (at 25°C) |

| Water | Protic, Polar | Insoluble to Very Slightly Soluble |

| Methanol | Protic, Polar | Soluble |

| Ethanol | Protic, Polar | Soluble |

| Acetone | Aprotic, Polar | Freely Soluble |

| Acetonitrile | Aprotic, Polar | Soluble |

| Dichloromethane | Aprotic, Nonpolar | Freely Soluble |

| Toluene | Aprotic, Nonpolar | Freely Soluble |

| Hexane | Aprotic, Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Freely Soluble |

Qualitative Solubility Terms are based on USP definitions.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a well-controlled experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the solvent represents its solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of N,N-diethyl-2-phenylbutanamide.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

N,N-diethyl-2-phenylbutanamide (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of N,N-diethyl-2-phenylbutanamide to a series of vials, each containing a known volume of a different solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of N,N-diethyl-2-phenylbutanamide of known concentrations in the respective solvents.

-

Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of N,N-diethyl-2-phenylbutanamide in the filtered samples. This concentration represents the equilibrium solubility.

-

Self-Validation and Trustworthiness:

-

Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points is crucial to ensure that a true equilibrium has been reached.

-

Mass Balance: For a rigorous validation, the solid phase can be recovered, dried, and weighed to ensure that a significant amount of the compound remained undissolved.

-

Analytical Method Validation: The analytical method used for quantification (e.g., HPLC) should be validated for linearity, accuracy, and precision.

Implications for Research and Drug Development

The solubility of N,N-diethyl-2-phenylbutanamide has several important implications:

-

As a Pharmaceutical Impurity: Understanding its solubility is crucial for the development of purification methods for Butamirate Citrate. Knowledge of its solubility in different solvents can aid in designing efficient crystallization or chromatographic separation processes to remove this impurity.

-

In Formulation Development: If this compound were to be investigated as a potential active pharmaceutical ingredient (API), its low predicted aqueous solubility would present a formulation challenge. Strategies such as co-solvents, surfactants, or advanced drug delivery systems might be necessary to enhance its bioavailability.

-

In Vitro and In Vivo Studies: The solubility of a compound in biological buffers is critical for designing meaningful in vitro assays and for predicting its in vivo absorption.

Conclusion

While experimental data on the solubility of N,N-diethyl-2-phenylbutanamide is not widely published, a strong theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. As a tertiary amide with significant nonpolar character, it is expected to be sparingly soluble in water but readily soluble in a range of organic solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for its determination. A thorough understanding and experimental characterization of the solubility of N,N-diethyl-2-phenylbutanamide are essential for its effective management as a pharmaceutical impurity and for any future investigations into its potential applications.

References

-

Pharmaffiliates. N,N-Diethyl-2-phenylbutanamide. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

Solubility of Things. Butyramide - Solubility of Things. [Link]

-

ACD/Labs. ACD/Labs Releases Percepta. [Link]

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

ResearchGate. Distinctly Different Solvation Behaviors of Poly(N,N-diethylacrylamide) Gel in Water/Acetone and Water/DMSO Mixtures | Request PDF. [Link]

-

ACD/Labs. ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

National Institute of Standards and Technology. Butanamide - NIST WebBook. [Link]

-

PubChem. N-Phenylbutanamide | C10H13NO | CID 14323. [Link]

-

ResearchGate. LogP values calculated using different theoretical procedures and.... [Link]

-

PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

PubChem. N,N-diethyl-2-methylbutanamide | C9H19NO | CID 4630306. [Link]

-

PubChem. Butyramide | C4H9NO | CID 10927. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ACS Publications. Solubility Behaviors and Correlations of Common Organic Solvents. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of N,N-diethyl-2-phenylbutanamide

Introduction

N,N-diethyl-2-phenylbutanamide is a chemical intermediate and a known impurity in the synthesis of Butamirate Citrate, an antitussive drug.[1][2] Its molecular formula is C₁₄H₂₁NO and it has a molecular weight of 219.32 g/mol .[1][3] The rigorous quantification of this compound is critical for ensuring the purity, safety, and efficacy of the final pharmaceutical product. This document provides detailed analytical methodologies for the precise quantification of N,N-diethyl-2-phenylbutanamide in bulk drug substances and pharmaceutical formulations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundation for method development and validation in a regulated environment.

The choice of an analytical method is contingent upon the matrix, the required sensitivity, and the available instrumentation. This guide will detail three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of impurities in pharmaceutical products. This method is predicated on the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary and a mobile phase. The phenyl group in N,N-diethyl-2-phenylbutanamide allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 column is selected due to its hydrophobic nature, which is well-suited for the retention and separation of moderately non-polar compounds like N,N-diethyl-2-phenylbutanamide. The end-capping on modern C18 columns minimizes peak tailing for amine-containing compounds.

-

Mobile Phase: A gradient of acetonitrile and water is employed to ensure adequate retention of the analyte on the column while allowing for the elution of more polar and less polar impurities within a reasonable run time. The addition of a small amount of an acid, like formic acid, helps to protonate the amide, leading to sharper peaks and improved chromatographic performance.

-

Detection Wavelength: The optimal UV detection wavelength is determined by acquiring the UV spectrum of a standard solution of N,N-diethyl-2-phenylbutanamide. The wavelength of maximum absorbance for the phenyl chromophore is typically in the range of 210-220 nm, providing high sensitivity.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV quantification of N,N-diethyl-2-phenylbutanamide.

Detailed Protocol for HPLC-UV Analysis

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N,N-diethyl-2-phenylbutanamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the bulk drug substance or formulation equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.

-

-

HPLC Instrumentation and Conditions:

-

Instrument: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

Time (min) %A %B 0.0 60 40 10.0 20 80 12.0 20 80 12.1 60 40 | 15.0 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 215 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

-

Quantify the amount of N,N-diethyl-2-phenylbutanamide in the sample solution by interpolating its peak area from the calibration curve.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like N,N-diethyl-2-phenylbutanamide, GC-MS offers excellent selectivity and sensitivity. This method involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then detects and quantifies the analyte based on its mass-to-charge ratio.

Causality Behind Experimental Choices

-

Stationary Phase: A low-polarity capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane, is ideal. This stationary phase provides good separation for a wide range of compounds and is robust for routine analysis.

-

Injection Mode: A splitless injection is often used for trace analysis to ensure that the maximum amount of analyte is transferred to the column, thereby enhancing sensitivity.

-

Ionization Technique: Electron Ionization (EI) is a standard and robust technique that generates reproducible fragmentation patterns, which can be used for both qualitative confirmation and quantitative analysis.

-

Data Acquisition Mode: Selected Ion Monitoring (SIM) mode is employed for quantification. By monitoring only specific ions characteristic of N,N-diethyl-2-phenylbutanamide, the signal-to-noise ratio is significantly improved, leading to lower detection limits compared to full scan mode.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS quantification of N,N-diethyl-2-phenylbutanamide.

Detailed Protocol for GC-MS Analysis

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N,N-diethyl-2-phenylbutanamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution with ethyl acetate to obtain concentrations from 0.1 µg/mL to 10 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the bulk drug substance or formulation equivalent to 100 mg of the API into a 10 mL volumetric flask. Add approximately 7 mL of ethyl acetate and sonicate for 10 minutes. Allow to cool and dilute to volume with ethyl acetate.

-

-

GC-MS Instrumentation and Conditions:

-

Instrument: A standard GC-MS system.

-

Column: 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion: To be determined from the mass spectrum of the standard (e.g., a prominent fragment ion).

-

Qualifier Ions: To be determined from the mass spectrum of the standard (e.g., two other characteristic fragment ions).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standard solutions.

-

Perform a linear regression analysis.

-

Quantify N,N-diethyl-2-phenylbutanamide in the sample by comparing its quantifier ion's peak area to the calibration curve. The presence of qualifier ions at the correct ratio should be used for confirmation.

-

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification at very low levels, offering unparalleled selectivity and sensitivity. This technique is particularly useful for analyzing complex matrices, such as biological fluids, where high background interference is expected.

Causality Behind Experimental Choices

-

Chromatography: The HPLC conditions are similar to the UV method, but a faster gradient may be employed as the mass spectrometer provides the necessary selectivity.

-

Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the amide group in N,N-diethyl-2-phenylbutanamide can be readily protonated to form a stable [M+H]⁺ ion.

-

Fragmentation: Collision-Induced Dissociation (CID) is used to fragment the precursor ion ([M+H]⁺). The resulting product ions are specific to the structure of the analyte.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is the acquisition mode of choice. It involves monitoring a specific precursor ion to product ion transition, which provides exceptional selectivity and reduces chemical noise, leading to very low limits of quantification.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification of N,N-diethyl-2-phenylbutanamide.

Detailed Protocol for LC-MS/MS Analysis

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

-

Working Standard Solutions: Prepare working standards by serial dilution to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard (IS) Working Solution: A deuterated analog of N,N-diethyl-2-phenylbutanamide would be ideal. If unavailable, a structurally similar compound with a different mass can be used. Prepare a working solution of the IS at a fixed concentration (e.g., 10 ng/mL).

-

Sample Preparation (from a biological matrix, e.g., plasma):

-

To 100 µL of plasma, add 20 µL of the IS working solution.

-

Add 300 µL of acetonitrile (protein precipitation).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

-

LC-MS/MS Instrumentation and Conditions:

-

Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program: A fast gradient, e.g., 5% B to 95% B in 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

N,N-diethyl-2-phenylbutanamide: Precursor Ion [M+H]⁺ (m/z 220.2) → Product Ion (to be determined by infusion and fragmentation of the standard).

-

Internal Standard: To be determined based on the chosen IS.

-

-

Ion Source Parameters: Optimize spray voltage, gas flows, and temperature according to the instrument manufacturer's recommendations.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

-

Perform a weighted linear regression analysis.

-

Quantify N,N-diethyl-2-phenylbutanamide in the sample by calculating the peak area ratio and interpolating from the calibration curve.

-

Summary of Method Performance

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Principle | UV Absorbance | Mass-to-Charge Ratio (EI) | Mass-to-Charge Ratio (ESI-MRM) |

| Typical LOQ | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |

| Selectivity | Moderate | High | Very High |

| Matrix Tolerance | Low to Moderate | Low to Moderate | High |

| Throughput | Moderate | Moderate | High |

Conclusion

The choice of the analytical method for the quantification of N,N-diethyl-2-phenylbutanamide should be guided by the specific requirements of the analysis. For routine quality control of bulk substances with expected impurity levels in the higher ppm range, HPLC-UV is a cost-effective and reliable option. GC-MS provides higher selectivity and is suitable for samples that are amenable to gas chromatography. For trace-level quantification, especially in complex matrices such as biological fluids, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Each of these methods, when properly validated, can provide accurate and precise results for the quantification of N,N-diethyl-2-phenylbutanamide.

References

-

CAS No : 92321-53-4 | Product Name : N,N-Diethyl-2-phenylbutanamide | Pharmaffiliates. (URL: [Link])[2]

-

Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed. (URL: [Link])[4]

-

Sample Preparation Techniques for Biological Matrices - Agilent. (URL: [Link])[5]

-

Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (URL: [Link])[6]

Sources

- 1. N,N-Diethyl-2-phenylbutanamide | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-Diethyl-2-phenylbutanamide | Manasa Life Sciences [manasalifesciences.com]

- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. agilent.com [agilent.com]

Application Note: A Robust HPLC Method for the Analysis of N,N-diethyl-2-phenylbutanamide

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N,N-diethyl-2-phenylbutanamide. The methodology is grounded in the physicochemical properties of the analyte and established principles of reversed-phase chromatography. We detail the rationale behind the selection of chromatographic parameters, a step-by-step protocol for method development and optimization, and guidelines for method validation. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification and purity assessment of N,N-diethyl-2-phenylbutanamide.

Introduction and Analyte Properties

N,N-diethyl-2-phenylbutanamide is a tertiary amide with a chiral center. A thorough understanding of its physicochemical properties is the cornerstone of logical HPLC method development.

-

Structure:

-

Key Structural Features:

-

Hydrophobic Core: The molecule possesses a significant non-polar character due to the phenyl ring and butyl chain. This hydrophobicity is the primary driver for retention in reversed-phase HPLC.[3][4]

-

Polar Group: The amide functional group provides a degree of polarity. However, amides are generally considered neutral and are not ionizable under typical HPLC pH conditions (pH 2-8).[5] This simplifies method development as mobile phase pH will have a minimal effect on analyte retention, though it can be crucial for controlling the ionization of potential impurities.

-

Chromophore: The phenyl group acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.

-

Chirality: The presence of a stereocenter at the second carbon of the butanamide chain means that enantiomers exist. While this guide focuses on achiral separation for potency and impurity profiling, chiral separation may be necessary for specific applications and would require a specialized chiral stationary phase.[6]

-

Based on these properties, a reversed-phase HPLC (RP-HPLC) approach is the most logical choice. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[7][8]

Method Development Strategy

Our strategy is a systematic process involving the selection and optimization of critical chromatographic parameters. The goal is to achieve a method that is specific, accurate, precise, and robust.

Sources

- 1. N,N-Diethyl-2-phenylbutanamide | CymitQuimica [cymitquimica.com]

- 2. N,N-Diethyl-2-phenylbutanamide | LGC Standards [lgcstandards.com]

- 3. moravek.com [moravek.com]

- 4. jordilabs.com [jordilabs.com]

- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]

- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]

Application Notes and Protocols for the Investigation of N,N-diethyl-2-phenylbutanamide as a Novel Insect Repellent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of vector-borne diseases necessitates the development of novel, effective, and safe insect repellents. N,N-diethyl-2-phenylbutanamide, a structural analog of widely used repellent amides, presents a compelling candidate for investigation. This document provides a comprehensive guide for the research and development of N,N-diethyl-2-phenylbutanamide as a potential topical insect repellent. It outlines detailed protocols for its chemical synthesis and characterization, a proposed mechanism of action based on current understanding of insect olfaction, standardized methodologies for in vitro and in vivo efficacy evaluation, foundational principles for formulation development, and a strategic approach to toxicological assessment. This guide is intended to serve as a foundational resource for researchers aiming to explore the potential of N,N-diethyl-2-phenylbutanamide and contribute to the arsenal of public health tools against disease vectors.

Introduction: The Case for N,N-diethyl-2-phenylbutanamide

N,N-diethyl-2-phenylbutanamide (CAS No. 92321-53-4) is an aromatic amide with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2][3] While it is known as an impurity in the manufacturing of the antitussive drug Butamirate Citrate, its structural features merit consideration as a potential insect repellent.[1][2][3] Its architecture shares key moieties with N,N-diethyl-meta-toluamide (DEET), the gold standard in insect repellents for over 70 years, and N,N-diethylphenylacetamide (DEPA), another effective repellent.[4][5] This structural analogy forms the scientific basis for hypothesizing its activity against hematophagous insects.

The urgent need for new repellents is underscored by the rise of insecticide resistance and the expanding geographic range of disease vectors like Aedes and Anopheles mosquitoes. An ideal repellent should offer broad-spectrum, long-lasting protection while exhibiting a favorable safety profile for human use. This document provides a systematic roadmap for the comprehensive evaluation of N,N-diethyl-2-phenylbutanamide, from synthesis to pre-clinical assessment, to determine its viability as a next-generation insect repellent.

Synthesis and Characterization

The synthesis of N,N-diethyl-2-phenylbutanamide can be achieved through the amidation of 2-phenylbutyric acid with diethylamine. A robust method involves the activation of the carboxylic acid, for instance, by conversion to an acyl chloride, followed by reaction with diethylamine. An alternative, one-pot synthesis using a coupling agent offers a milder and often higher-yielding approach.[6]

Proposed Synthesis Protocol (Adapted from DEET Synthesis)

This protocol is adapted from a high-yield, one-pot synthesis method for N,N-diethyl-m-toluamide.[6]

Materials:

-

2-Phenylbutyric acid

-

1,1'-Carbonyldiimidazole (CDI)

-

4-Dimethylaminopyridine (4-DMAP) (catalyst)

-

Diethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 10% aqueous solution

-